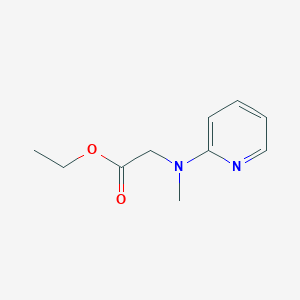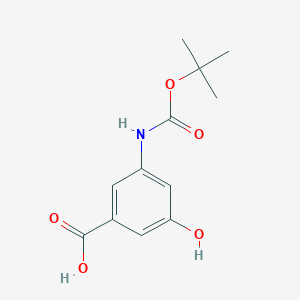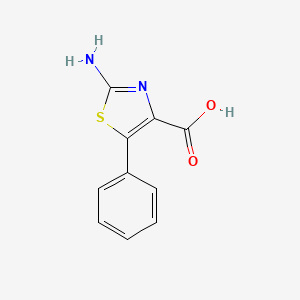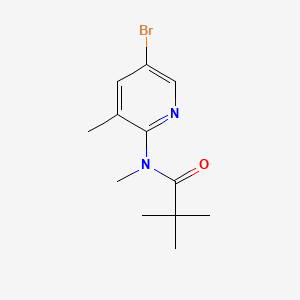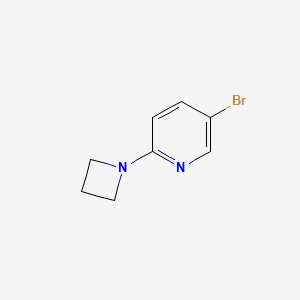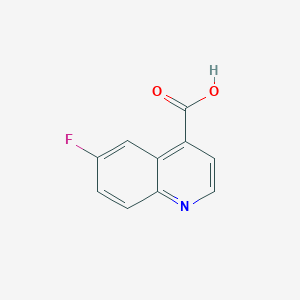
6-Fluoroquinoline-4-carboxylic acid
概述
描述
6-Fluoroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring
作用机制
Target of Action
The primary target of 6-Fluoroquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .
Mode of Action
This compound interacts with hTopoIIα, inhibiting its function . The compound’s interaction with hTopoIIα has been confirmed through docking studies, which showed a good correlation between calculated interactions with hTopoIIα and observed IC50 values .
Biochemical Pathways
The inhibition of hTopoIIα by this compound affects the DNA replication process, leading to cell cycle arrest and apoptosis . This results in the reduction of cellular viability in various carcinoma cell lines .
Pharmacokinetics
The compound’s structural similarity to other fluoroquinolones suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fluoroquinolones are generally well-absorbed and widely distributed in the body, with metabolism occurring primarily in the liver and excretion through the kidneys .
Result of Action
The action of this compound leads to significant anticancer activity. It has been found to be more potent than doxorubicin in reducing cellular viability in various carcinoma cell lines . Furthermore, it induces apoptotic DNA fragmentation, confirming the induction of apoptosis .
Action Environment
Like other fluoroquinolones, its stability, efficacy, and action could potentially be influenced by factors such as ph, temperature, and the presence of metal ions .
生化分析
Biochemical Properties
6-Fluoroquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. The compound binds to these enzymes, inhibiting their activity and thereby preventing bacterial cell division and proliferation . Additionally, this compound forms complexes with metal ions, which can further enhance its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, it disrupts DNA replication by inhibiting DNA gyrase and topoisomerase IV, leading to cell death . In mammalian cells, the compound has been shown to exhibit cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2 . It induces apoptosis in these cells by causing DNA fragmentation and activating apoptotic pathways . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATPase domain of topoisomerase IIα, inhibiting its activity and leading to the accumulation of DNA breaks . This inhibition disrupts the normal function of the enzyme, preventing the relaxation of supercoiled DNA and ultimately causing cell death. Additionally, the compound’s interaction with DNA gyrase and topoisomerase IV involves the formation of a stable complex that prevents the resealing of DNA breaks, further contributing to its antibacterial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity for extended periods . Its degradation products can form under certain conditions, potentially affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial or anticancer activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The compound’s metabolites can retain biological activity, contributing to its overall pharmacological effects. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns that are critical for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear enzymes . It can also be found in the mitochondria, where it affects mitochondrial DNA and respiratory enzymes . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . This reaction yields quinoline-2,4-dicarboxylic acid, which can be further modified to introduce the fluorine atom at the 6th position.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as montmorillonite K-10, has been explored to promote sustainable and green chemistry practices .
化学反应分析
Types of Reactions: 6-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, such as amino or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
科学研究应用
6-Fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential antibacterial and antiviral properties, making it a candidate for drug development.
Medicine: Derivatives of this compound are explored for their potential use as anticancer agents and enzyme inhibitors
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 6-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it exhibits a different spectrum of activity and potency. The presence of the fluorine atom at the 6th position enhances its ability to penetrate bacterial cell membranes and inhibit DNA gyrase more effectively .
属性
IUPAC Name |
6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWSJQERDIOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594217 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-73-5 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


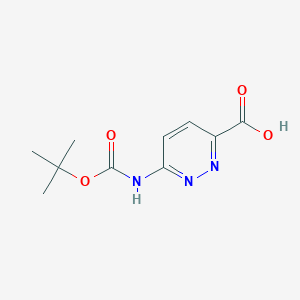
![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

